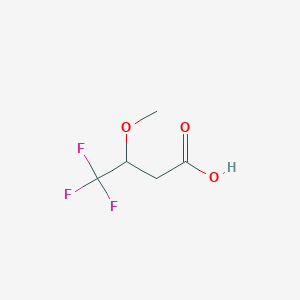

4,4,4-Trifluoro-3-methoxybutanoic acid

説明

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical progression of organofluorine chemistry, which experienced significant advancement following early pioneering work in fluorination techniques. The systematic exploration of fluorinated carboxylic acids gained momentum during the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution. The specific compound this compound appears in chemical databases with documentation dating to the early 21st century, reflecting the ongoing development of specialized fluorinated molecules for research applications.

The compound's formal registration and cataloging in chemical databases occurred as part of the systematic expansion of fluorinated organic compound libraries. Chemical suppliers began offering this compound for research purposes, with documented availability through specialized chemical manufacturers by 2021, indicating its recognition as a valuable synthetic intermediate and research tool. The compound's inclusion in comprehensive chemical databases such as PubChem and various commercial chemical catalogs demonstrates its established position within the organofluorine chemistry research community.

The development timeline for this specific compound parallels the broader evolution of fluorinated carboxylic acid synthesis methodologies. Advanced fluorination techniques and improved synthetic protocols enabled the practical preparation of compounds containing both trifluoromethyl groups and methoxy functionality, representing a convergence of multiple synthetic chemistry developments. The compound's emergence reflects the sophisticated level of synthetic capability achieved in organofluorine chemistry by the early 21st century.

Structural Classification Within Fluorinated Carboxylic Acids

This compound belongs to the broader class of perfluoroalkyl carboxylic acids, which are compounds characterized by the general formula CₙF₍₂ₙ₊₁₎CO₂H, though this specific compound represents a partially fluorinated variant with additional methoxy substitution. The compound's structural features place it within the polyfluoroalkyl substance category, distinguished by the presence of both fully fluorinated carbon centers and non-fluorinated functional groups.

Table 1: Structural Classification of this compound

| Classification Parameter | Description | Structural Feature |

|---|---|---|

| Primary Class | Fluorinated Carboxylic Acid | -COOH functional group |

| Fluorination Pattern | Trifluoromethyl Substituted | CF₃ group at position 4 |

| Additional Substitution | Methoxy Group | -OCH₃ at position 3 |

| Carbon Chain Length | Four-carbon backbone | Butanoic acid derivative |

| Molecular Formula | C₅H₇F₃O₃ | Contains 5 carbons, 7 hydrogens, 3 fluorines, 3 oxygens |

The compound's structural arrangement demonstrates the characteristic features that distinguish fluorinated carboxylic acids from their non-fluorinated counterparts. The presence of the trifluoromethyl group at the terminal position creates a highly electronegative region that significantly influences the compound's chemical behavior and physical properties. The methoxy substitution at the 3-position introduces additional complexity to the molecular structure, creating a compound with both electron-withdrawing and electron-donating substituents.

Within the systematic classification of organofluorine compounds, this molecule represents a sophisticated example of selective fluorination combined with strategic functional group placement. The compound exhibits the characteristic carbon-fluorine bond strength of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the compound's thermal and chemical stability, while the methoxy group provides a site for potential chemical modification and reactivity.

The structural features align with the broader classification of polyfluoroalkyl substances, which are characterized by having at least two fully fluorinated carbon atoms while retaining some non-fluorinated positions. This classification distinguishes the compound from fully perfluorinated analogs while maintaining the essential characteristics that define fluorinated carboxylic acids.

Academic Significance in Organofluorine Chemistry

The academic significance of this compound extends beyond its individual chemical properties to encompass its role as a representative example of advanced organofluorine synthesis and molecular design. Within the broader context of organofluorine chemistry research, this compound demonstrates the successful integration of multiple functional groups with fluorinated moieties, representing a significant achievement in synthetic methodology development.

Research applications of this compound contribute to the fundamental understanding of how fluorine substitution affects molecular behavior and reactivity patterns. The unique combination of trifluoromethyl and methoxy groups provides researchers with a valuable model system for investigating the interplay between electron-withdrawing and electron-donating effects within fluorinated molecules. These studies contribute to the broader knowledge base that enables the rational design of fluorinated compounds for specific applications.

Table 2: Academic Research Applications of this compound

| Research Area | Application | Academic Value |

|---|---|---|

| Synthetic Methodology | Building block for complex molecules | Demonstrates advanced fluorination techniques |

| Physical Chemistry | Structure-property relationship studies | Elucidates fluorine effects on molecular properties |

| Materials Science | Precursor for fluorinated materials | Contributes to high-performance material development |

| Theoretical Chemistry | Computational modeling studies | Validates theoretical predictions of fluorinated systems |

The compound's significance in academic research extends to its role in advancing the understanding of fluorinated compound sustainability and environmental considerations. As part of the broader discussion surrounding per- and polyfluoroalkyl substances, research involving this compound contributes to the development of more environmentally conscious approaches to organofluorine chemistry. The study of such compounds aids in the development of synthetic strategies that maintain the beneficial properties of fluorinated molecules while addressing environmental concerns.

特性

IUPAC Name |

4,4,4-trifluoro-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-11-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRZTOUMNVPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation via Ethyl 4,4,4-trifluoro-3-oxo-butanoate Intermediate

A common precursor is ethyl 4,4,4-trifluoro-3-oxo-butanoate, which can be converted into the target acid through subsequent reactions.

- Ethyl 4,4,4-trifluoro-3-oxo-butanoate is synthesized and purified.

- This ester undergoes reaction with sodium methoxide in ethanol, often with acetamidine hydrochloride, under reflux conditions (~80°C) for extended periods (12-20 hours).

- The reaction mixture is acidified with dilute hydrochloric acid to pH 7, followed by extraction with ethyl acetate.

- The organic layer is dried and concentrated to yield intermediates such as 2-methyl-6-trifluoromethylpyrimidin-4-ol, which can be further transformed into the methoxy-substituted acid.

Reaction conditions and yields:

This method leverages well-established nucleophilic substitution and hydrolysis steps, providing moderate to good yields and operational simplicity.

Grignard Reaction Route to 4,4,4-Trifluorobutanol as a Precursor

Although focused on 4,4,4-trifluorobutanol, this method is relevant as the alcohol can be oxidized and functionalized to yield the methoxybutanoic acid.

Grignard reagent formation:

3-halogen-1,1,1-trifluoropropane reacts with magnesium in ether solvent to form 1,1,1-trifluoropropyl magnesium halide.Nucleophilic addition:

The Grignard reagent reacts with dimethylformamide (DMF) to produce 4,4,4-trifluorobutanal after hydrolysis and purification.Reduction:

4,4,4-trifluorobutanal is reduced with borohydride in an alcohol solvent to yield 4,4,4-trifluorobutanol.

This multi-step process provides a route to key trifluoromethylated alcohol intermediates, which can be further oxidized and methoxylated to produce the target acid.

Methoxylation and Decarboxylation Routes

A patent describes a method for preparing trifluoromethoxy-substituted benzoic acids that can be adapted for butanoic acid derivatives.

- Reaction of N-methyltetrafluorophthalimide with aqueous methanol and alkali metal hydroxide under inert atmosphere at elevated temperatures (60-95°C) to introduce the methoxy group.

- Pressure-controlled heating to promote reaction completion.

- Subsequent acidification and decarboxylation steps at 90-100°C to yield methoxy-substituted acids.

- Crystallization and purification to isolate the final product.

This approach emphasizes controlled methoxylation under basic conditions followed by acid-mediated decarboxylation, providing a potentially scalable route to methoxy-substituted trifluoro acids.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

4,4,4-Trifluoro-3-methoxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acid group to an alcohol.

Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of trifluoromethyl alcohols.

Substitution: Formation of various substituted butanoic acids.

科学的研究の応用

4,4,4-Trifluoro-3-methoxybutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .

類似化合物との比較

Key Observations:

Acidity :

- The trifluoromethoxy (-OCF₃) group in ’s compound enhances acidity significantly compared to the methoxy (-OCH₃) group in the target compound.

- The hydroxyl (-OH) group in ’s compound increases polarity but reduces acidity relative to methoxy due to hydrogen bonding.

Chirality :

- The hydroxyl-bearing compound () exhibits distinct optical rotation ([α]D = ±15.1°), suggesting stereoselective synthesis methods could apply to the methoxy variant if chirality exists at C3 .

Applications :

生物活性

4,4,4-Trifluoro-3-methoxybutanoic acid (TFMBA) is a fluorinated amino acid derivative notable for its unique structural features, including a trifluoromethyl group and a methoxy group. These characteristics significantly influence its biological activity, making it an interesting compound for research in various fields such as pharmacology, biochemistry, and molecular biology.

TFMBA has a molecular formula of CHFO and a molecular weight of approximately 223.58 g/mol. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets compared to non-fluorinated analogs.

The mechanism of action of TFMBA involves its interaction with specific molecular targets, including enzymes and receptors. The compound's lipophilic nature enables it to modulate enzyme activity and receptor binding, potentially leading to altered cellular responses. This interaction may influence various signaling pathways crucial for cellular function.

Enzyme Inhibition

TFMBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. As a bioisostere of leucine, it can mimic leucine's role in protein structures, potentially affecting protein function and stability. This property makes TFMBA a candidate for drug design aimed at modulating metabolic pathways.

Case Studies

- Interaction with Protein Receptors : Preliminary studies suggest that TFMBA enhances binding affinity to certain protein receptors compared to its non-fluorinated counterparts. This increased affinity may result from the unique electronic properties imparted by the trifluoromethyl group.

- Neurodegenerative Disorders : Research indicates that compounds similar to TFMBA may have beneficial effects in models of tauopathy by stabilizing microtubules and preventing their collapse, which is critical in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

The biological activity of TFMBA can be compared with other fluorinated amino acids and derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride | Trifluoromethyl group | Lacks methoxy group; different biological activity |

| 2-Amino-3-hydroxybutanoic acid | Hydroxyl group | Non-fluorinated; different metabolic pathways |

| Leucine | Standard amino acid | Natural occurrence; essential amino acid |

| 2-Amino-3-methylbutanoic acid | Methyl group instead of trifluoromethyl | Different solubility and reactivity |

TFMBA's unique combination of functional groups enhances its stability and influences interactions within biological systems compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing enantiomerically pure 4,4,4-trifluoro-3-methoxybutanoic acid and its esters?

- Methodological Answer : The synthesis involves resolving racemic mixtures using chiral auxiliaries, such as (R)-1-phenylethylamine, to separate enantiomers. For example, methyl esters of the compound can be prepared via esterification, followed by chromatographic purification. Characterization includes specific rotation measurements (e.g., for the (R)-enantiomer in CHCl₃), IR spectroscopy (e.g., 3460 cm⁻¹ for hydroxyl stretches), and H-/F-NMR to confirm structural integrity .

Q. How is the enantiomeric purity of this compound determined experimentally?

- Methodological Answer : Enantiomeric purity is assessed using polarimetry to measure specific optical rotation (e.g., for the (S)-enantiomer in EtOH). Chiral HPLC or capillary electrophoresis with chiral stationary phases can further resolve enantiomers. Elemental analysis (e.g., C 30.16%, F 36.0%) validates stoichiometric consistency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H-NMR (e.g., δ 3.1–3.5 ppm for methoxy protons) and F-NMR (e.g., coupling constants ) to identify fluorine environments.

- IR Spectroscopy : Peaks at 1730 cm⁻¹ (ester C=O) and 1170 cm⁻¹ (C-F stretches).

- Elemental Analysis : Matching calculated vs. experimental values (e.g., C 34.77%, F 32.9% for methyl esters) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s NMR spectral interpretation and reactivity?

- Methodological Answer : The strong electronegativity of fluorine induces deshielding in adjacent protons, complicating H-NMR splitting patterns (e.g., coupling). F-NMR is essential for resolving trifluoromethyl groups, but signal overlap may occur. Reactivity studies require controlled conditions (e.g., anhydrous solvents) to prevent hydrolysis of the methoxy or trifluoromethyl groups .

Q. What strategies exist for resolving contradictions in stereochemical assignments of fluorinated derivatives?

- Methodological Answer : Conflicting stereochemical data can arise from competing synthetic pathways or racemization. Use X-ray crystallography to unambiguously assign configurations. Cross-validate with computational methods (e.g., DFT calculations for energy-minimized conformers) and isotopic labeling to track chiral centers during synthesis .

Q. How can structural modifications enhance the compound’s biological activity or stability?

- Methodological Answer : Introduce fluorine-rich aryl groups (e.g., 3,5-difluorophenyl) to improve metabolic stability via steric hindrance. Replace the methoxy group with bulkier alkoxy moieties to modulate lipophilicity. Microwave-assisted synthesis (e.g., 50°C, 30 min) can optimize yields of derivatives while minimizing decomposition .

Q. What computational approaches are used to model the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carboxylases. QSAR models correlate substituent effects (e.g., Hammett σ values for fluorine) with inhibitory activity. MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。